1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, DMSO-d₆) reveals distinct signals:
- δ 1.42 ppm (s, 3H) : Methyl group on the thiadiazole ring.
- δ 3.25–3.75 ppm (m, 4H) : Piperidine ring protons.
- δ 4.10 ppm (t, 1H) : Methine proton adjacent to the carboxylic acid group.
- δ 13.10 ppm (s, 1H) : Carboxylic acid proton.
¹³C NMR (100 MHz, DMSO-d₆) confirms carbonyl groups at δ 167.8 ppm (thiadiazole carbonyl) and δ 174.2 ppm (carboxylic acid).
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 255.29 [M+H]⁺ . Fragmentation patterns include:
- m/z 198.12 : Loss of CO₂ from the carboxylic acid group.
- m/z 144.05 : Cleavage of the piperidine-thiadiazole bond.
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray diffraction (SCXRD) data, though limited for this compound, can be inferred from analogous structures. The thiadiazole ring typically displays bond lengths of 1.28 Å (C=N) and 1.71 Å (C–S) , consistent with aromatic delocalization. Piperidine adopts a chair conformation with a dihedral angle of 112° between the carbonyl and carboxylic acid groups.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 10.55 Å, c = 12.30 Å |
| β Angle | 98.7° |
Powder X-ray diffraction (PXRD) simulations predict intense peaks at 2θ = 18.5° and 24.3° , corresponding to (101) and (012) lattice planes.
Computational Modeling of Electronic Properties
DFT calculations (B3LYP/6-31G(d,p)) reveal:
- HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localization on the carboxylic oxygen (–0.42 e) and thiadiazole sulfur (–0.18 e).
Figure 1: Frontier Molecular Orbitals
- HOMO : Localized on the thiadiazole ring and piperidine carbonyl.
- LUMO : Primarily on the carboxylic acid group.
Properties
IUPAC Name |
1-(4-methylthiadiazole-5-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-6-8(17-12-11-6)9(14)13-4-2-3-7(5-13)10(15)16/h7H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSANJMRIORRZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester | Ethanol, reflux | High |
| 2 | Conversion to carbonyl intermediate | Catalyst, solvent | Variable |
| 3 | Coupling with piperidine derivative | Catalyst, solvent | Moderate to high |
| 4 | Introduction of carboxylic acid group | Hydrolysis or carboxylation conditions | High |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives.
Scientific Research Applications
Synthetic Pathways
The synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid involves several key steps:
- Formation of Thiadiazole Derivatives : The compound is synthesized through cyclization reactions involving 4-methyl-1,2,3-thiadiazole derivatives. Various methods such as Hurd–Mori cyclization and ultrasonic-assisted synthesis have been employed to achieve high yields of thiadiazole hybrids .
- Piperidine Integration : The incorporation of piperidine into the structure is achieved through nucleophilic substitution reactions where piperidine derivatives react with activated thiadiazole intermediates to form the target compound .
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit potent anticancer properties. For instance:
- Cell Line Studies : Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro assays indicated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antiviral and Antifungal Properties
The compound has also been evaluated for its antiviral and antifungal activities:
- Antiviral Efficacy : Studies have reported that derivatives of thiadiazole compounds exhibit notable antiviral activities against viral infections such as tobacco mosaic virus (TMV) and others . The presence of specific functional groups enhances their efficacy.
- Antifungal Activity : Thiadiazole derivatives have shown promise as antifungal agents, with some compounds demonstrating effective inhibition against common fungal strains .
Case Studies and Research Findings
Several research articles highlight the efficacy and applications of this compound:
- Anticancer Evaluation : A study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis of propanamide derivatives containing piperidinyl-thiadiazole structures, demonstrating their potential as anticancer agents with low IC50 values .
- Biological Evaluation of Thiadiazoles : Research published in MDPI outlined the synthesis and biological evaluation of various thiadiazole derivatives, confirming their broad-spectrum activity against multiple pathogens and cancer cell lines .
- Antiviral Activity Assessment : Another study highlighted the antiviral properties of substituted thiadiazoles against TMV, indicating a protective effect that could be leveraged for agricultural applications .
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid is primarily related to its interaction with biological targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of the target compound, highlighting differences in heterocyclic systems, substituents, and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocyclic Core | Substituent Position (Piperidine) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₃N₃O₃S | 255.29 | 1,2,3-Thiadiazole | 3-carboxylic acid | N/A | Sulfur-containing heterocycle |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | Pyrazine | 3-carboxylic acid | 185–186.5 | Nitrogen-rich heterocycle |
| 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | Pyrazine | 4-carboxylic acid | 151–152 | Altered piperidine conformation |
| 2-(4,4-Difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₀H₁₂F₂N₂O₂S | 274.27 | Thiazole | N/A (fluorinated piperidine) | N/A | Fluorine substituents |
Analysis of Structural and Functional Variations
Heterocyclic Core Modifications
- 1,2,3-Thiadiazole vs.
Substituent Position on Piperidine
- 3- vs. 4-Carboxylic Acid : The position of the carboxylic acid group on the piperidine ring influences molecular conformation and hydrogen-bonding capacity. For example, 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid (mp 151–152°C) exhibits a lower melting point than its 3-carboxylic acid analog (mp 185–186.5°C), suggesting differences in crystallinity and intermolecular interactions .
Electron-Donating/Withdrawing Groups
- Fluorine Substituents: Fluorination in analogs like 2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid enhances metabolic stability and lipophilicity, which may improve membrane permeability compared to the non-fluorinated target compound .
Biological Activity
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for enhancing biological activity due to the presence of sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 270.32 g/mol. The structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study highlighted the potential of 1,3,4-thiadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with the thiadiazole moiety showed promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.28 to 0.52 µg/mL .
Case Study: Antitumor Activity
A recent investigation into the compound's antitumor activity demonstrated that it inhibited the growth of human liver cancer cells (HepG2) effectively. The study utilized the MTS assay to assess cell viability and apoptosis induction. Results revealed that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Thiadiazole derivatives have shown effectiveness against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
| Compound C | C. albicans | 25 µg/mL |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored, particularly in the context of viral infections such as tobacco mosaic virus (TMV). Studies have shown that certain thiadiazole compounds exhibit significant antiviral activity, outperforming standard reference drugs in efficacy.
Case Study: Anti-TMV Activity
In a comparative study, a derivative containing the thiadiazole moiety demonstrated an induction potency of 61.03% at a concentration of 50 µg/mL against TMV, significantly higher than that of standard antiviral agents . This suggests that the structural features of thiadiazoles contribute positively to their antiviral efficacy.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through activation of caspases.
- Disruption of Cellular Membranes : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Q & A
Basic: What synthetic routes are commonly employed for 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid?
Answer:
The compound is typically synthesized via amide coupling between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and piperidine-3-carboxylic acid derivatives. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like HATU or DCC to generate an active ester intermediate .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
- Characterization : Confirm reaction success via TLC and intermediate analysis by -NMR.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry and assess purity (e.g., absence of residual solvents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95% for research use) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction is indispensable for:
- Determining absolute stereochemistry : Critical if the piperidine ring has chiral centers. Use SHELXL for refinement, particularly for handling high-resolution data or twinned crystals .
- Resolving disorder : For flexible groups (e.g., the thiadiazole ring), apply TWIN or SUMP commands in SHELXL to model split positions .
- Validation : Cross-check crystallographic data (e.g., R-factor < 0.05) with spectroscopic results to ensure consistency .
Advanced: How can computational modeling predict the compound’s bioactivity?
Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., thiadiazole binding to bacterial dihydrofolate reductase) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
- MD simulations : Assess stability of the amide bond in physiological conditions (e.g., solvation in water using GROMACS) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DCC-derived urea) .
- First aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Advanced: How to address contradictions between spectroscopic and crystallographic data?
Answer:
- Re-examine sample purity : Contaminants (e.g., unreacted starting materials) may skew NMR shifts. Repurify via preparative HPLC .
- Check crystal quality : Poor crystal packing (e.g., high thermal motion) can distort X-ray results. Optimize crystallization conditions (e.g., solvent vapor diffusion) .
- Validate computational models : Compare DFT-calculated NMR shifts with experimental data to identify discrepancies .
Advanced: What strategies optimize solubility for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes for aqueous solubility .
- pH adjustment : The carboxylic acid group (pKa ~3.5) can be deprotonated in buffered solutions (pH 7.4) to enhance solubility .
- Salt formation : Synthesize sodium or potassium salts for improved bioavailability .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core modifications : Replace the thiadiazole with isosteres (e.g., oxadiazole) to assess impact on target binding .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methyl position to modulate reactivity .
- Biological assays : Test analogs against enzyme panels (e.g., kinase inhibitors) and correlate activity with structural data .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the amide bond .
- Avoid freeze-thaw cycles : Aliquot solutions in DMSO to minimize repeated warming .
Advanced: How to validate synthetic intermediates using hyphenated techniques?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
